N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
Description
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide (CAS: 13068-12-7) is a sulfonamide derivative featuring a bis(methylsulfanyl)methylidene group attached to a 4-chlorobenzenesulfonamide backbone. The presence of the chloro substituent on the benzene ring enhances its electron-withdrawing properties, influencing its interactions in coordination chemistry and biological systems .
The compound is commercially available through suppliers like Apollo Scientific, with applications restricted to laboratory use. Its molecular weight is 295.83 g/mol, and it is typically stored under controlled conditions to maintain stability .
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXGSBVONTDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a bis(methylthio)methylenamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves the use of specialized reactors and purification techniques to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the field of organic chemistry. Biology: Medicine: The compound may be explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
For instance:
| Property | 4-Chloro Derivative | 4-Methyl Derivative |
|---|---|---|
| Substituent | Chloro (electron-withdrawing) | Methyl (electron-donating) |
| Molecular Weight (g/mol) | 295.83 | ~281.89 (estimated) |
| Reactivity in Synthesis | Higher electrophilicity | Lower electrophilicity |
| Applications | Lab synthesis, coordination | Lab synthesis, intermediates |
The chloro derivative’s enhanced electrophilicity makes it more reactive in nucleophilic substitution reactions compared to its methyl counterpart .
Heterocyclic Derivatives Involving Bis(methylsulfanyl) Groups
Bis(methylsulfanyl)methylidene groups are pivotal in constructing heterocyclic systems. For example, ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) (Scheme 4 in ) incorporates a similar bis(methylsulfanyl)methylidene moiety. This compound, synthesized via [4+2] cyclocondensation, forms annulated pyrimidine systems with applications in materials science. Compared to the sulfonamide derivative, this heterocycle exhibits:
Sulfonamide-Based Pharmaceuticals
Cangrelor, an antiplatelet agent, features sulfanyl and sulfonamide-like groups but differs in its adenosine triphosphate analog structure. Key contrasts include:
- Structural complexity : Cangrelor’s macrocyclic structure contrasts with the simpler aromatic sulfonamide backbone of the target compound .
Biological Activity
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a sulfonamide group, a chlorobenzene moiety, and two methylsulfanyl groups attached to the methylidene carbon. Its molecular weight is approximately 295.81 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This mechanism is crucial in inhibiting specific enzymes involved in disease processes.
- Cellular Modulation : Preliminary studies suggest that the compound may modulate cellular processes, potentially leading to therapeutic effects against pathogens and cancer cell lines.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function. Studies indicate that it could be effective against various bacterial strains, although specific data on its spectrum of activity is still being compiled.
Anticancer Activity
The compound has demonstrated significant anticancer properties in vitro. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 | 7.76 | Effective against colorectal cancer cells |
| OVCAR-8 | 9.76 | Active against ovarian cancer cells |
These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-[bis(methylsulfanyl)methylidene]methanesulfonamide | Lacks chlorobenzene moiety | Lower antimicrobial activity |
| N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide | Contains dichlorobenzamide | Enhanced anticancer properties |
| N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | Methyl instead of chlorine | Varies in electron-donating properties |
The unique combination of the chlorinated aromatic system and dual methylsulfanyl groups in this compound enhances its stability and reactivity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of sulfonamides for enhanced biological activity. For instance, modifications to the methylsulfanyl groups or the introduction of additional functional groups have been explored to improve potency against specific targets.
In one study, derivatives were tested for their ability to inhibit human carbonic anhydrase IX (hCA IX), a target implicated in tumor growth. Compounds exhibiting strong inhibition were further evaluated for their therapeutic potential in solid tumors such as glioma and breast cancer .
Q & A
Basic: What are the recommended synthetic routes for N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide, and how can reaction intermediates be optimized?
Methodological Answer:
This compound can be synthesized via cyclocondensation reactions using 1,4-binucleophiles and 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives (as in analogous pyrimidine systems) . Key steps include:
- Step 1: Reacting 4-chlorobenzene-1-sulfonamide with bis(methylsulfanyl)methylidene reagents under anhydrous conditions.
- Step 2: Optimizing intermediates (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) by adjusting stoichiometry and reaction time to minimize byproducts.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Basic: How is the structural elucidation of this compound validated using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on the sulfonamide and methylsulfanyl groups .
- NMR analysis: Assign peaks via - and -NMR (e.g., δ ~2.5 ppm for methylsulfanyl protons; δ ~7.5 ppm for aromatic protons adjacent to the sulfonamide group) .
- Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M+H] at ~345 m/z).
Basic: What solvents and conditions are optimal for studying the compound’s solubility and stability?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Limited solubility in water due to hydrophobic methylsulfanyl groups.
- Stability: Monitor via HPLC under varying pH (2–12) and temperature (25–60°C). Degradation is observed in basic conditions (pH >10) via sulfonamide hydrolysis .
Advanced: How can contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during characterization?
Methodological Answer:
- Hypothesis 1: Dynamic exchange processes (e.g., tautomerism in the methylsulfanyl-methylidene moiety) may cause peak broadening. Confirm via variable-temperature NMR .
- Hypothesis 2: Trace impurities from synthesis (e.g., unreacted 4-chlorobenzene-1-sulfonamide) may overlap signals. Validate via 2D NMR (COSY, HSQC) and spiking experiments .
Advanced: What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., methylidene carbon).
- MD simulations: Simulate solvent effects (e.g., DMSO) on reaction pathways using GROMACS. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
Advanced: How does the sulfonamide group influence biological activity, and what in vitro assays validate its mechanism?
Methodological Answer:
- Target identification: Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays.
- Cellular assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assay. Compare IC values with structurally related analogs (e.g., 4-methyl derivatives) .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity (>98%)?
Methodological Answer:
- Process optimization: Replace batch reactions with flow chemistry to control exothermic steps (e.g., cyclocondensation).
- Quality control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediate purity.
- Byproduct suppression: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Advanced: How can in silico toxicology models predict the compound’s ADMET profile?
Methodological Answer:
- Software tools: Utilize SwissADME or ProTox-II to predict:
- Absorption: LogP (~3.2) and PSA (~90 Ų) indicate moderate permeability.
- Toxicity: Methylsulfanyl groups may induce hepatotoxicity (CYP3A4 inhibition). Validate with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
